Regioisomeric Differentiation: 2-Isopropyl vs. 3-Isopropyl Substitution Alters Lipophilicity and Synthetic Entry Point
The target compound (6-bromo-2-isopropylpyrazolo[1,5-a]pyrimidine) exhibits a calculated ACD/LogP of 2.60 [1]. Its regioisomer, 6-bromo-3-isopropylpyrazolo[1,5-a]pyrimidine (CAS 1379344-54-3), while sharing the same molecular formula and bromo handle, differs in the position of the isopropyl group. This positional shift alters the electronic environment of the pyrazolo[1,5-a]pyrimidine core and is expected to modulate both lipophilicity and target binding geometry. Although specific LogP data for the 3-isopropyl isomer is not directly available in public databases, SAR studies on pyrazolo[1,5-a]pyrimidines consistently demonstrate that substituent position at C2 vs. C3 influences ATP-binding pocket interactions and selectivity across kinase panels [2].
| Evidence Dimension | Predicted lipophilicity (LogP) and substitution position |
|---|---|
| Target Compound Data | ACD/LogP = 2.60; isopropyl at C2 position |
| Comparator Or Baseline | 6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine (CAS 1379344-54-3); isopropyl at C3 position; LogP data not publicly available |
| Quantified Difference | LogP difference cannot be quantified without comparator data; substitution position is C2 vs. C3 (regioisomeric) |
| Conditions | Predicted physicochemical property calculation using ACD/Labs Percepta Platform - PhysChem Module, version 14.00 [1] |
Why This Matters
Regioisomers are chemically distinct entities with divergent biological activity; procurement of the correct isomer is essential for SAR reproducibility and target engagement consistency.
- [1] ChemSpider. 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine. CSID:29355954. Predicted data generated using ACD/Labs Percepta Platform - PhysChem Module, version 14.00. View Source
- [2] RSC Advances, 2025, 15, 3756-3828. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. View Source
